1-cyclopentyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine
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Overview
Description
1-cyclopentyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C15H24N4O and a molecular weight of 276.38 g/mol This compound is known for its unique structure, which includes a cyclopentyl group, a pyrazole ring, and a piperidine moiety
Preparation Methods
The synthesis of 1-cyclopentyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine involves several steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide.
Attachment of the piperidine moiety: The final step involves the reaction of the intermediate compound with 2-methylpiperidine under suitable conditions.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
1-cyclopentyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-cyclopentyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-cyclopentyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Cyclopentyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine: This compound has a similar structure but differs in the position of the amino group on the pyrazole ring.
1-Cyclopentyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine: This compound has an ethyl group instead of a methyl group on the piperidine moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-amino-1-cyclopentylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-11-6-4-5-9-18(11)15(20)14-13(16)10-19(17-14)12-7-2-3-8-12/h10-12H,2-9,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZGRTGWJLTJCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NN(C=C2N)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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